molecular formula C10H12O3 B140513 2-Propoxybenzoic acid CAS No. 2100-31-4

2-Propoxybenzoic acid

Cat. No. B140513
CAS RN: 2100-31-4
M. Wt: 180.2 g/mol
InChI Key: OXOWWPXTTOCKKU-UHFFFAOYSA-N
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Description

2-Propoxybenzoic acid (2-PBA) is an organic compound with the molecular formula C9H10O3. It is a white crystalline solid that is soluble in water and other organic solvents. 2-PBA is used in the synthesis of various organic compounds, such as drugs, dyes, and pesticides. It is also used in the production of polymers and as a stabilizer in pharmaceuticals and food products. In addition, 2-PBA is used in the synthesis of a variety of other compounds, including polymers, dyes, and pesticides.

Scientific Research Applications

Palladium-Catalyzed Synthesis

  • 2-Vinylbenzoic acids, derived from alkyl aryl ketones including 2-Propoxybenzoic acid, are crucial in polymer chemistry and bioactive molecule synthesis. A palladium-catalyzed process allows for efficient production of these compounds (Ram et al., 2020).

Glycan Analysis

  • 2-Aminobenzoic acid, a related compound, has been employed for N-glycan labeling on MALDI targets, enhancing mass spectrometric sensitivity for glycan identification and quantification (Hronowski et al., 2020).

Benzimidazole Synthesis

  • Research on the synthesis of benzimidazoles in high-temperature water shows that water can be a viable solvent for reactions involving benzoic acid derivatives, potentially including this compound (Dudd et al., 2003).

Solubility Studies

  • Understanding the solubility of compounds like 2-Amino-3-methylbenzoic acid in various solvents is vital for their purification, which could be relevant for similar compounds like this compound (Zhu et al., 2019).

Redox Behavior

  • Studying the redox behavior of aniline derivatives like 2-(4-aminophenyl) ethanol and 4-aminobenzoic acid provides insights into the electrochemical properties that could be relevant for this compound derivatives (Subhan et al., 2015).

Impurity Analysis in Pharmaceuticals

  • Identification of impurities in pharmaceuticals, such as proparacaine hydrochloride, involves compounds related to this compound, highlighting the importance of purity analysis in drug development (Yang et al., 2020).

Antioxidant Activity Analysis

  • The study of antioxidants like 2,5-Dihydroxybenzoic acid in various fields, including medicine, is crucial. This research is pertinent as it relates to the antioxidant properties of benzoic acid derivatives (Munteanu & Apetrei, 2021).

Halogen Bond Studies

  • Research on molecular salts/cocrystals of compounds like 2-Chloro-4-nitrobenzoic acid, similar in structure to this compound, provides insights into halogen bond interactions in crystal structures (Oruganti et al., 2017).

Safety and Hazards

2-Propoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye damage. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

Mechanism of Action

Target of Action

2-Propoxybenzoic acid (p-PBA) is a multi-target inhibitor . It has been reported to inhibit α-amylase and is used in the preparation of inhibitors of tyrosinase or hyaluronidase . It is also a potent inhibitor of collagen-induced aggregation of human platelets .

Mode of Action

The compound interacts with its targets, such as α-amylase, by blocking their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in, leading to potential therapeutic effects .

Biochemical Pathways

It is known that the compound inhibits α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound could potentially affect the breakdown and absorption of carbohydrates, which could have implications for conditions like diabetes .

Pharmacokinetics

In a study involving rats, it was observed that diabetic animals treated with p-pba showed significant improvements in body weight and blood glucose levels over 28 days . This suggests that the compound has good bioavailability and is able to exert its effects effectively.

Result of Action

In a pre-clinical study, diabetic rats treated with p-PBA showed significant improvements in body weight and blood glucose levels over 28 days . Levels of glycosylated hemoglobin (HbA1c) and serum insulin were significantly regulated in animals treated with p-PBA . A significant decrease was observed in elevated levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol in animals treated with p-PBA . p-PBA significantly regulated the levels of high-density lipoprotein (HDL) cholesterol . These results suggest that this compound has a notable effect on metabolic parameters related to diabetes.

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins due to its role as an inhibitor of tyrosinase or hyaluronidase . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby preventing their normal function.

Cellular Effects

The cellular effects of 2-Propoxybenzoic Acid are largely related to its inhibitory effects on certain enzymes. For example, by inhibiting tyrosinase, it may affect melanin synthesis in cells, potentially leading to changes in pigmentation

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzymes it inhibits. It is likely to bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions

Metabolic Pathways

It is known to interact with certain enzymes, which suggests that it may play a role in the metabolic pathways these enzymes are involved in

properties

IUPAC Name

2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOWWPXTTOCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337153
Record name 2-Propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2100-31-4
Record name 2-Propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-propoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(propyloxy)benzoate (841 mg) in methanol (20 ml) was added 2N sodium hydroxide solution (5 ml) and the mixture was stirred at 60° C. for 2 hours. The reaction mixture was acidified with 6N hydrochloric acid to pH 4 and organic solvent was removed by evaporation. The aqueous layer was diluted with water and extracted with chloroform. The extract was washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give 2-(propyloxy)benzoic acid as colorless oil (756 mg).
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Synthesis routes and methods III

Procedure details

The reaction of propyl bromide and ethyl salicylate in the presence of potassium carbonate was performed as described for Compound 24 to give 2-Propoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.56 (s, COOH); 7.61 (m, 1 arom. H); 7.45 (m, 1 arom. H); 7.07 (m, 1 arom. H); 6.96 (m, 1 arom. H); 3.96 (t, CH3CH2CH2O); 1.71 (m, CH3CH2CH2O); 0.96 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.49 (—C═O); 157.41; 132.82; 130.51; 121.73; 119.91; 113.35; 69.63; 22.04; 10.39.
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Synthesis routes and methods IV

Procedure details

To a stirred solution of Propyl 2-propoxy-benzoate (10 g, 240 mmol) in dimethyl sulfoxide (40 mL) was added potassium tert-butoxide (10 g, 890 mmol) in portions. The solution was heated to 70° C. on a water bath for 2 h, and the progress of the reaction was monitored by TLC using a hexane-ethyl acetate (8:2) solvent system. The reaction mass was cooled to 10° C., poured into ice water, and then acidified with 5% dilute hydrochloric acid. The precipitated solid was filtered and washed thoroughly with distilled water, and the crude mass was recrystallized in hexane (50 mL) to yield an off-white solid of 2-Propoxy-benzoic Acid (7.6 g, 80%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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